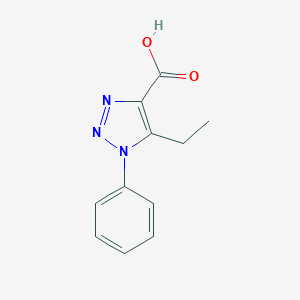

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole, a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar triazole derivatives, which can be useful for understanding the general chemistry and properties of such compounds.

Synthesis Analysis

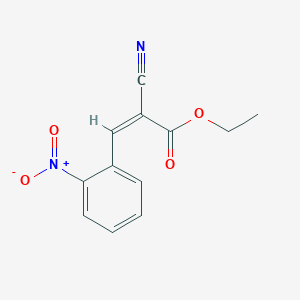

The synthesis of triazole derivatives often involves "click chemistry," particularly the azide-alkyne cycloaddition reaction. Paper describes an efficient synthesis of a triazole derivative using organic azides and terminal alkynes, which is a common method for synthesizing 1,2,3-triazoles. The paper also discusses the transformation of the 4-carboxy group into other functional groups, which is relevant for the synthesis of various triazole derivatives. Similarly, paper outlines a synthesis method for a 1-methyl-4-phenyl-1H-1,2,3-triazole derivative, starting from phenyl acetylene and proceeding through several steps, including a copper-catalyzed reaction and oxidation.

Molecular Structure Analysis

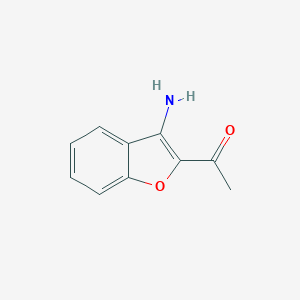

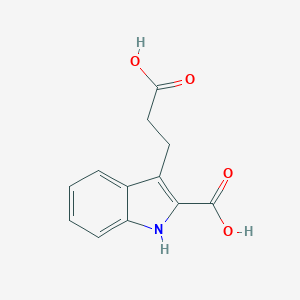

The molecular structure of triazole derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. Paper provides structural and spectral characterization of a triazole derivative, which crystallizes in the triclinic space group. The paper also mentions the stabilization of the structure by an N–H⋯O hydrogen bond, which is a common feature in such compounds. Paper discusses the structure of a chiral N-substituted amide of a triazole derivative, determined by NMR spectroscopy and X-ray crystallography, highlighting the importance of stereochemistry in these molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. Paper explores the reactivity of an ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivative, which undergoes diazotization and coupling reactions to afford different triazine and triazole products. This indicates the potential for triazole derivatives to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Paper synthesizes a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative and investigates its tautomerism, which affects its physical state in solution. Paper examines the crystal structure and hydrogen bonding of a triazole derivative, which are critical factors in determining the compound's physical properties, such as solubility and melting point.

Propiedades

IUPAC Name |

5-ethyl-1-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFWCOPIRKORMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640631 |

Source

|

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

716361-89-6 |

Source

|

| Record name | 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)